molecular formula C12H19N3O5 B2599755 Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1824256-57-6

Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2599755
CAS No.: 1824256-57-6
M. Wt: 285.3
InChI Key: MNROPEXVHQTZTE-UHFFFAOYSA-N
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Description

Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl carboxylate group and a tert-butoxycarbonyl (Boc)-protected aminoethyl moiety. The Boc group serves as a protective strategy for amines during synthetic processes, enhancing stability and enabling selective functionalization in multi-step reactions . This compound is structurally significant in medicinal chemistry and agrochemical research due to the oxadiazole ring’s electron-withdrawing properties and its role as a bioisostere for carboxylic acids or esters .

Properties

IUPAC Name

ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-6-18-10(16)9-15-14-8(19-9)7(2)13-11(17)20-12(3,4)5/h7H,6H2,1-5H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNROPEXVHQTZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Deprotection: The primary amine is released upon removal of the Boc group.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate depends on its application:

    In Medicinal Chemistry: The compound can act as a prodrug, where the Boc group is removed in vivo to release the active amine, which then interacts with biological targets such as enzymes or receptors.

    In Materials Science: The electronic properties of the oxadiazole ring contribute to the conductivity and stability of the materials in which it is incorporated.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s yield and purity remain underexplored compared to its analogues. Visible-light-mediated methods (as in 3y) could be adapted for scalable production .

This comparison underscores the structural versatility of Boc-protected heterocycles and highlights the need for targeted studies on the compound’s synthetic and functional profiles.

Biological Activity

Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

  • Chemical Formula : C11_{11}H16_{16}N4_{4}O4_{4}
  • CAS Number : 1210348-16-5

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, Villemagne et al. (2020) synthesized several oxadiazole derivatives that showed promising activity against Mycobacterium tuberculosis, with some compounds demonstrating low micromolar EC values and favorable pharmacokinetic profiles .

CompoundActivityEC (μM)Comments
BDM 71,339Anti-TB0.072Excellent pharmacokinetics
3aAnti-TBActive against monoresistant strainsLong T1/2 of 1.63 h

Anticancer Activity

Oxadiazole derivatives have been evaluated for their anticancer properties. A study highlighted the synthesis of various oxadiazole-based compounds that demonstrated cytotoxicity against several cancer cell lines. For example, certain derivatives exhibited IC50_{50} values comparable to standard chemotherapeutic agents like doxorubicin .

CompoundCell Line TestedIC50_{50} (μM)Reference
Compound 13Jurkat Cells<10Significant anti-Bcl-2 activity
Compound 20U251 Cells10–30High selectivity and potency

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts with target proteins, which is crucial for their activity .

Case Studies

  • Case Study on Antitubercular Activity :
    • Objective : To evaluate the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis.
    • Findings : Compounds showed significant inhibition at low concentrations, indicating potential as new anti-TB agents.
    • : These findings support further development of oxadiazole derivatives in treating resistant strains of tuberculosis .
  • Case Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects of synthesized oxadiazole compounds on various cancer cell lines.
    • Findings : Certain derivatives displayed potent anticancer activity with mechanisms involving apoptosis induction and cell cycle arrest.
    • : The study suggests that modifications in the oxadiazole structure can enhance anticancer efficacy .

Q & A

Q. Basic

  • Methodological Answer :
    • Avoid inhalation of dust or aerosols by working in a fume hood with adequate ventilation .
    • Use chemical-resistant gloves (e.g., nitrile) and safety goggles compliant with NIOSH/EN 166 standards .
    • Prevent skin contact via proper glove removal techniques (avoid touching outer surfaces) .
    • Store in a dry, well-ventilated area away from incompatible materials .

How is this compound typically synthesized?

Q. Basic

  • Methodological Answer :
    • The synthesis often involves Boc (tert-butoxycarbonyl) protection of the amine group. For example:

Coupling Reactions : Use EDC·HCl and DMAP in dichloromethane (DCM) to activate carboxylic acids for amide bond formation .

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) under inert conditions .

  • Purification is achieved via silica gel column chromatography, with solvent systems optimized for polarity .

Q. Table 1: Key Synthetic Steps

StepReaction TypeConditionsReference
1Amide couplingEDC·HCl, DMAP, i-Pr2NEt in DCM
2DeprotectionTFA in DCM with i-Pr3SiH
3PurificationSilica gel chromatography

What analytical methods confirm the structure and purity of this compound?

Q. Basic

  • Methodological Answer :
    • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify substitution patterns (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .
    • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and Boc-group vibrations .

What decomposition products form under thermal stress?

Q. Advanced

  • Methodological Answer :
    • Thermal degradation (e.g., during combustion) releases toxic gases:
  • Carbon monoxide (CO)
  • Nitrogen oxides (NOx_x)
  • Hydrogen bromide (HBr)
    • Mitigate risks by using alcohol-resistant foam or CO2_2 extinguishers and wearing self-contained breathing apparatus (SCBA) .

Q. Table 2: Hazardous Decomposition Products

ProductHazard ClassReference
Carbon monoxide (CO)Toxic gas
Nitrogen oxides (NOx_x)Respiratory irritant
Hydrogen bromide (HBr)Corrosive gas

How does the Boc group influence synthetic strategies?

Q. Advanced

  • Methodological Answer :
    • Protection : The Boc group stabilizes the amine during acidic or oxidative reactions .
    • Selective Deprotection : Use TFA in DCM to cleave the Boc group while preserving ester functionalities .
    • Chirality Control : Boc-protected intermediates minimize racemization in stereosensitive syntheses .

What challenges arise in purification, and how are they addressed?

Q. Advanced

  • Methodological Answer :
    • Polarity Issues : The oxadiazole core and ester groups complicate solubility. Optimize solvent gradients (e.g., hexane/ethyl acetate) during column chromatography .
    • Byproduct Removal : Use recrystallization in ethanol/water mixtures to isolate high-purity crystals .

How can the oxadiazole core be modified for bioactivity studies?

Q. Advanced

  • Methodological Answer :
    • Substituent Introduction : Replace the ethyl carboxylate with fluorophenyl or hydroxyphenyl groups to enhance receptor binding (e.g., GABAA ligands) .
    • Prodrug Design : Convert the ester to a carboxylic acid for improved pharmacokinetics .

What are the stability considerations for long-term storage?

Q. Basic

  • Methodological Answer :
    • Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester or Boc groups .
    • Monitor for discoloration or precipitation as indicators of degradation .

How is computational modeling used to predict reactivity?

Q. Advanced

  • Methodological Answer :
    • DFT Calculations : Optimize geometries to predict electrophilic/nucleophilic sites on the oxadiazole ring .
    • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .

What fire-fighting measures are recommended for lab accidents?

Q. Basic

  • Methodological Answer :
    • Use water spray, alcohol-resistant foam, or dry powder to extinguish fires .
    • Evacuate the area and avoid inhaling toxic fumes (e.g., NOx_x) .

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